

Application Note: Strategic Handling and Reactivity of 2-Chloro-1-octene

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Compound of Interest

Compound Name: 2-Chloro-1-octene

Cat. No.: B1367117

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Introduction and Scope

2-Chloro-1-octene is a versatile bifunctional molecule, featuring both a reactive vinyl chloride moiety and a six-carbon alkyl chain. This structure makes it a valuable building block in organic synthesis, particularly for introducing an octenyl group into more complex molecules. Vinyl chlorides, while historically considered less reactive than their bromide or iodide counterparts, have gained significant traction due to their lower cost and the development of highly active catalyst systems.[\[1\]](#)[\[2\]](#)

This guide provides a comprehensive overview of the safe handling, storage, and common reaction protocols for **2-Chloro-1-octene**. We will delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, offering detailed, step-by-step procedures designed for reproducibility and success.

Physicochemical Properties and Safety Data

While specific data for **2-Chloro-1-octene** is not readily available, we can infer its properties and hazards from analogous compounds like 1-chlorooctane and 1-octene.

Table 1: Estimated Physicochemical and Safety Data for **2-Chloro-1-octene**

Property	Estimated Value / Information	Source Analogy
Molecular Formula	<chem>C8H15Cl</chem>	-
Molecular Weight	146.66 g/mol	-
Appearance	Colorless liquid (Expected)	[3]
Boiling Point	~180-185 °C	
Density	~0.88 g/cm³	
Hazards	Combustible liquid. May be fatal if swallowed and enters airways. Skin irritant. Very toxic to aquatic life.[3][4]	[3][4][5]

| Precautionary Statements | P210: Keep away from heat/sparks/open flames. P273: Avoid release to the environment. P280: Wear protective gloves/eye protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER. P331: Do NOT induce vomiting.[3][5][6] | [3][5][6] |

Safe Handling and Storage

Proper handling of organochlorine compounds is paramount to ensure laboratory safety and experimental integrity.[7][8]

- Personal Protective Equipment (PPE): Always wear a laboratory coat, nitrile gloves, and safety goggles. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[8]
- Storage: Store **2-Chloro-1-octene** in a tightly sealed container in a cool, well-ventilated area. It should be kept in a designated flammable liquids cabinet, away from heat sources, direct sunlight, and incompatible materials such as strong oxidizing agents.[7][9][10]
- Transport: When moving the chemical, use a secondary container, such as a bottle carrier, to protect against breakage and spills.[7]

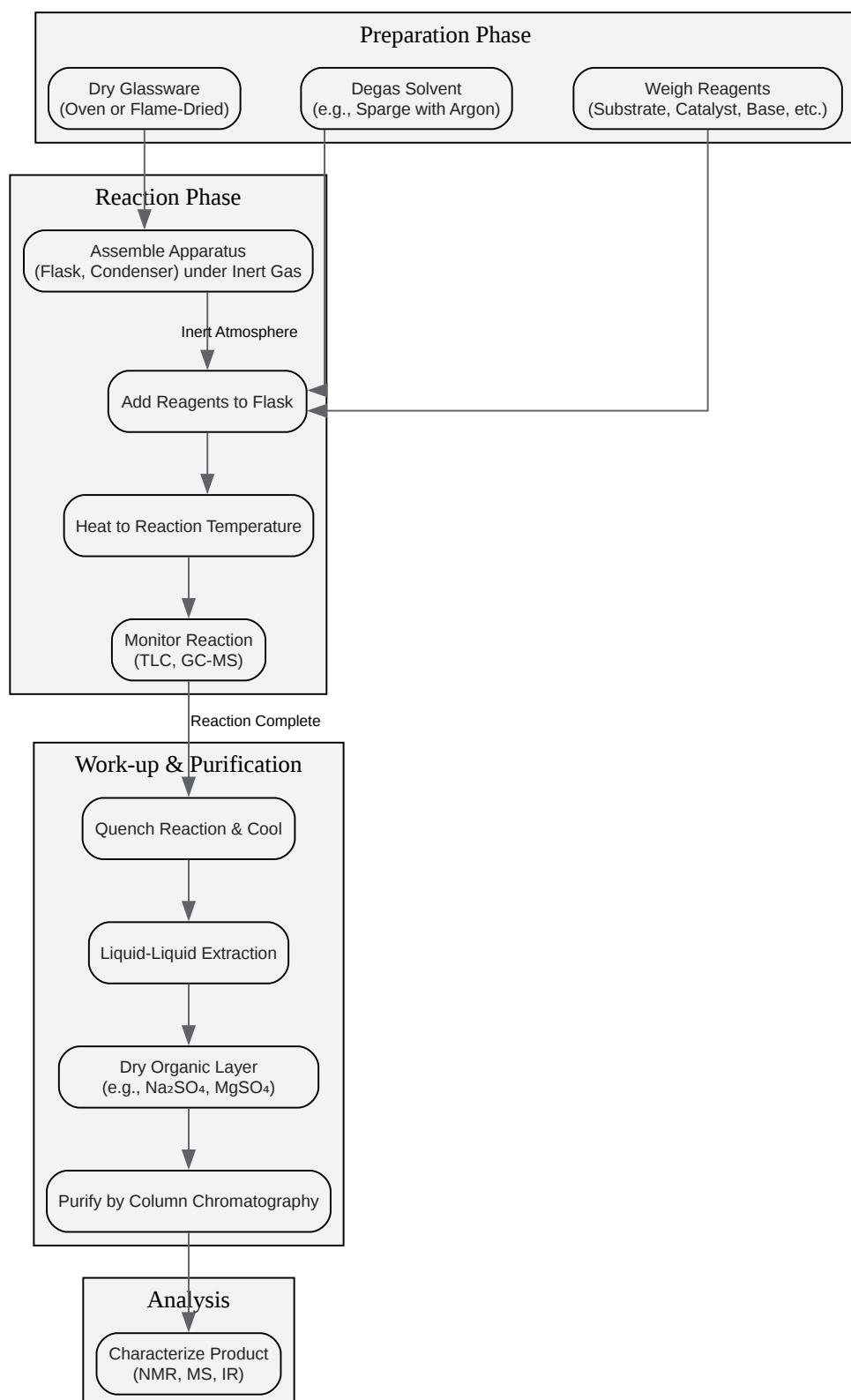
- Disposal: Dispose of waste containing **2-Chloro-1-octene** and other halogenated organic compounds in a designated "Halogenated Organic Waste" container. Never dispose of it down the drain.[\[8\]](#)

Experimental Protocols: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. [\[11\]](#) Vinyl chlorides are excellent substrates for these transformations, including the Suzuki-Miyaura and Heck reactions.[\[1\]](#)[\[12\]](#)

General Experimental Workflow

A standardized workflow ensures reproducibility and safety. The following diagram outlines the typical sequence for setting up a palladium-catalyzed reaction.



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Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of 2-Chloro-1-octene with Phenylboronic Acid

Principle: The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds. [13] It involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex.[14] The base is crucial for activating the boronic acid, facilitating the transmetalation step.[15]

Table 2: Materials and Reagents for Suzuki-Miyaura Coupling

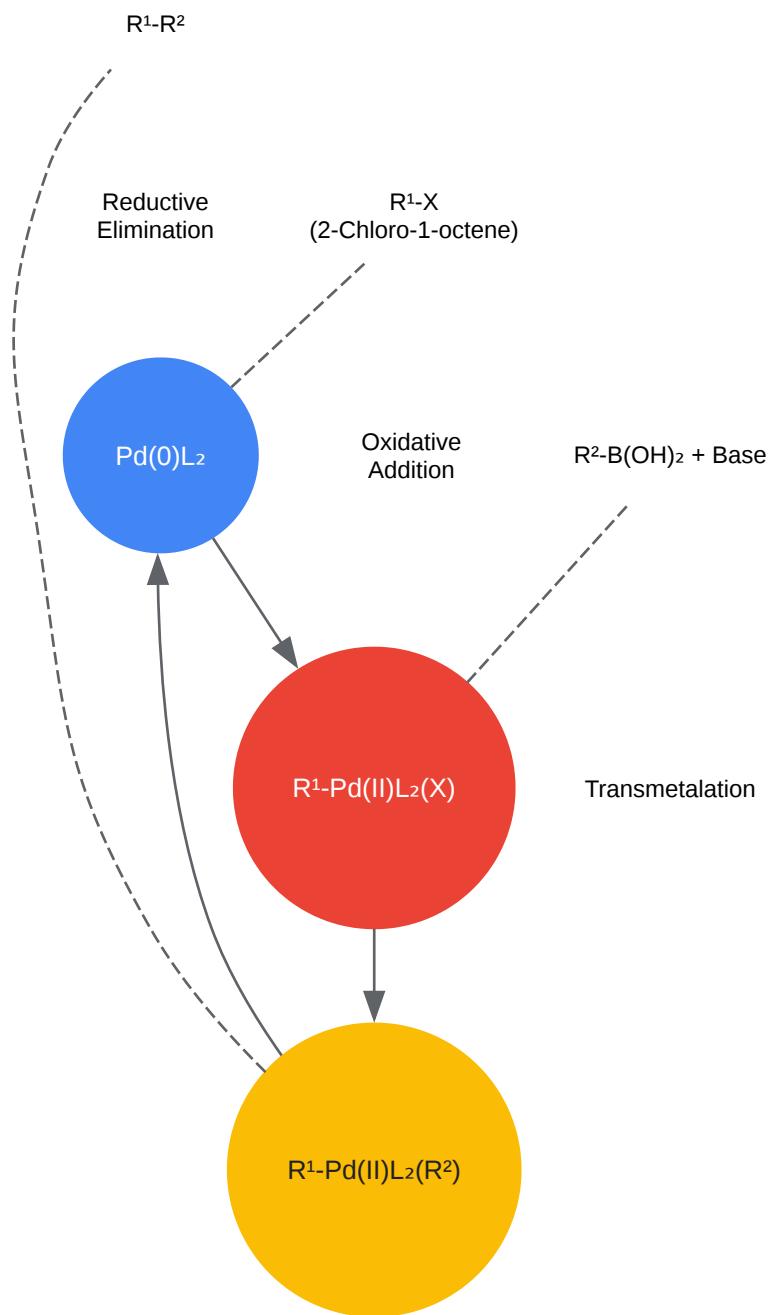
Reagent	M.W. (g/mol)	Amount	Moles (mmol)	Equiv.
2-Chloro-1-octene	146.66	147 mg	1.0	1.0
Phenylboronic Acid	121.93	146 mg	1.2	1.2
Pd(OAc) ₂	224.50	4.5 mg	0.02	0.02
SPhos (Ligand)	410.53	16.4 mg	0.04	0.04
K ₃ PO ₄ (Base)	212.27	425 mg	2.0	2.0

| Toluene/H₂O | - | 5 mL / 0.5 mL | - | - |

Step-by-Step Protocol:

- Preparation: Add a magnetic stir bar to a 25 mL oven-dried, round-bottomed flask.
- Reagent Addition: In the flask, combine **2-Chloro-1-octene** (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
- Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.[16] The use of an inert atmosphere is critical to prevent the oxidation of the Pd(0) species and the phosphine ligand. [16]
- Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

- Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours.
- Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS, checking for the disappearance of the starting material.
- Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers.[\[17\]](#)
- Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
- Washing: Combine the organic layers and wash with brine (20 mL).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1-phenyl-1-octene.



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Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.[13]

Protocol 2: Heck Reaction of 2-Chloro-1-octene with Styrene

Principle: The Heck reaction (or Mizoroki-Heck reaction) couples an unsaturated halide with an alkene to form a substituted alkene.[\[18\]](#) The reaction proceeds via a palladium catalyst and requires a base to regenerate the active Pd(0) catalyst at the end of the cycle.[\[12\]](#)[\[19\]](#) A key feature is the typical trans selectivity of the product.[\[12\]](#)

Table 3: Materials and Reagents for Heck Reaction

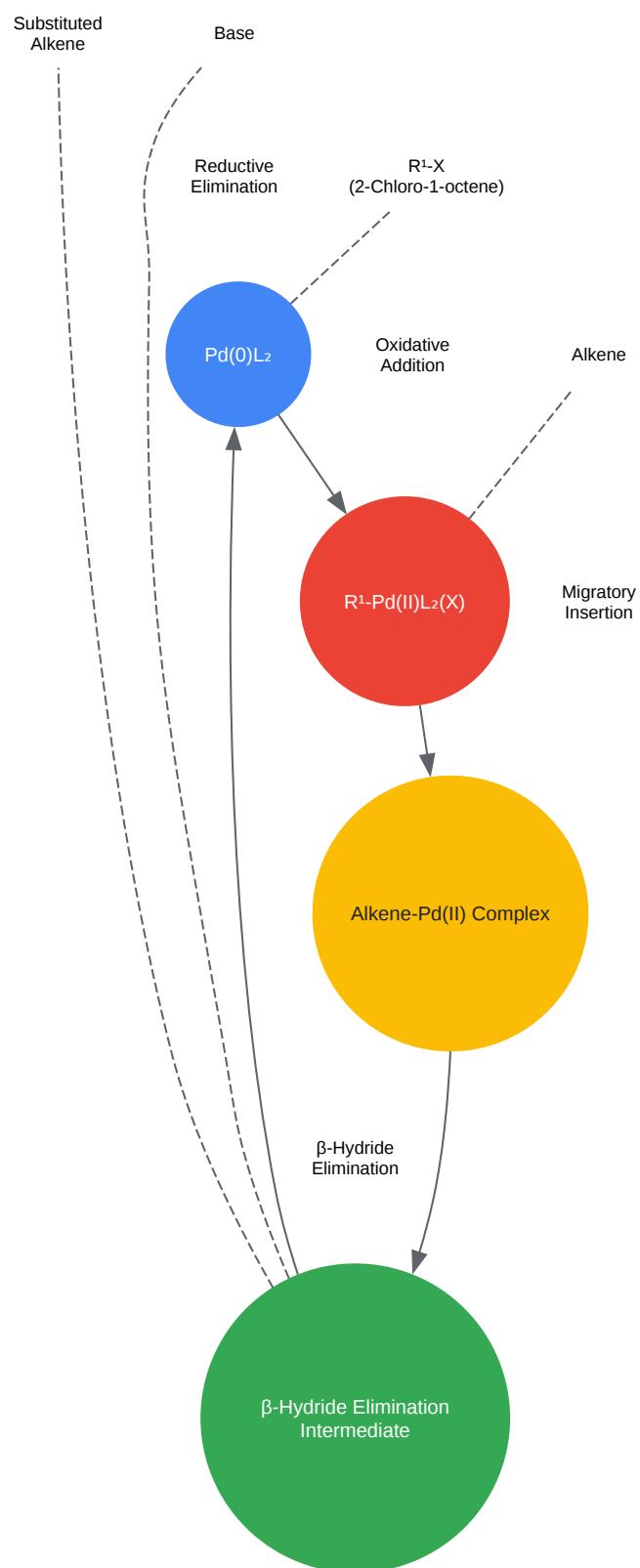
Reagent	M.W. (g/mol)	Amount	Moles (mmol)	Equiv.
2-Chloro-1-octene	146.66	147 mg	1.0	1.0
Styrene	104.15	156 mg	1.5	1.5
Pd(OAc) ₂	224.50	2.2 mg	0.01	0.01
P(o-tolyl) ₃ (Ligand)	304.37	6.1 mg	0.02	0.02
Triethylamine (Base)	101.19	202 mg (0.28 mL)	2.0	2.0

| DMF (Solvent) | - | 5 mL | - | - |

Step-by-Step Protocol:

- Preparation: To a 25 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 eq) and P(o-tolyl)₃ (0.02 eq).
- Inert Atmosphere: Seal the tube and establish an inert atmosphere by cycling between vacuum and argon three times.
- Reagent Addition: Under a positive pressure of argon, add dry, degassed DMF (5 mL), triethylamine (2.0 eq), **2-Chloro-1-octene** (1.0 eq), and finally styrene (1.5 eq) via syringe.
- Reaction: Place the Schlenk tube in a preheated oil bath at 120 °C and stir for 24 hours.
- Monitoring: Follow the reaction's progress via GC-MS to observe the formation of the coupled product and consumption of the starting materials.

- Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 20 mL of water and 20 mL of diethyl ether.
- Extraction: Separate the layers and extract the aqueous phase with diethyl ether (2 x 15 mL).
- Washing: Combine the organic layers and wash with 1M HCl (15 mL) to remove triethylamine, followed by saturated NaHCO₃ solution (15 mL), and finally brine (15 mL).
- Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
- Purification: Purify the residue by flash column chromatography (silica gel, hexanes) to isolate the desired substituted alkene product.



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Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.[20]

Experimental Protocol: Nucleophilic Substitution

Nucleophilic substitution at a vinylic carbon is mechanistically distinct and generally more challenging than at an sp^3 -hybridized carbon. Direct S_N1 or S_N2 pathways are often disfavored. Reactions may proceed through an addition-elimination or elimination-addition mechanism, depending on the substrate and conditions.[\[21\]](#)[\[22\]](#)

Protocol 3: Substitution with Sodium Phenoxide

Principle: This reaction aims to displace the chloride with a phenoxide nucleophile to form a vinyl ether. The choice of a polar aprotic solvent like DMF helps to solvate the cation (Na^+) and enhance the nucleophilicity of the phenoxide anion.

Table 4: Materials and Reagents for Nucleophilic Substitution

Reagent	M.W. (g/mol)	Amount	Moles (mmol)	Equiv.
2-Chloro-1-octene	146.66	147 mg	1.0	1.0
Phenol	94.11	113 mg	1.2	1.2
Sodium Hydride (60% in oil)	24.00	48 mg	1.2	1.2

| DMF (anhydrous) | - | 5 mL | - | - |

Step-by-Step Protocol:

- **Phenoxide Preparation:** To a 25 mL oven-dried, three-neck flask under argon, add phenol (1.2 eq) and anhydrous DMF (2 mL).
- **Deprotonation:** Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes until gas evolution ceases. This forms the sodium phenoxide in situ.

- Substrate Addition: Add a solution of **2-Chloro-1-octene** (1.0 eq) in anhydrous DMF (3 mL) to the flask via syringe.
- Reaction: Heat the reaction mixture to 80 °C and stir for 24-48 hours.
- Monitoring: Monitor the reaction by TLC, looking for a new, less polar spot corresponding to the vinyl ether product.
- Work-up: Cool the reaction to room temperature and carefully quench by slowly adding saturated aqueous NH₄Cl solution (10 mL).
- Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
- Washing: Combine the organic extracts and wash with 1M NaOH (2 x 15 mL) to remove any unreacted phenol, then with brine (20 mL).
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel.

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